Perfluoro(methyldecalin)

描述

Perfluoro(methyldecalin), also known as Perfluoro(methyldecalin), is a useful research compound. Its molecular formula is C11F20 and its molecular weight is 512.08 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluoro(methyldecalin) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(methyldecalin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(methyldecalin) including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Perfluoromethyldecalin is mainly of interest as a blood substitute , exploiting the high solubility of air in this solvent . . Its primary role is to carry oxygen and carbon dioxide in the bloodstream.

Mode of Action

Perfluoromethyldecalin works by dissolving gases, including oxygen and carbon dioxide, due to its high gas solubility . It can carry these gases in the bloodstream, similar to how hemoglobin in red blood cells transports oxygen and carbon dioxide.

Pharmacokinetics

Its high density and low viscosity suggest that it may have unique distribution and excretion profiles .

Action Environment

Perfluoromethyldecalin is chemically inert and thermally stable (to over 400 °C), suggesting that it can function effectively in various environmental conditions . .

生化分析

Biochemical Properties

Perfluoromethyldecalin is chemically inert and thermally stable (to over 400 °C) . It is a colorless liquid, with a relatively high density, low viscosity, and low surface tension that evaporates rapidly for a compound with its high molecular weight . It is a relatively good solvent for gases, but a poor solvent for solids and liquids

Cellular Effects

Perfluoromethyldecalin has been evaluated as a blood substitute . The properties of perfluorochemical liquids, particularly their high gas solubility, enables them to be exploited in cell bio-technology . They can facilitate respiratory-gas delivery to prokaryotic and eukaryotic cells in culture

Molecular Mechanism

Given its chemical inertness, it is unlikely to directly interact with biomolecules or influence gene expression . Its high solubility for gases may indirectly affect cellular processes by altering the availability of oxygen and other gases .

Temporal Effects in Laboratory Settings

Perfluoromethyldecalin is chemically inert and thermally stable, suggesting that it would be stable over time in laboratory settings

Metabolic Pathways

Given the chemical inertness of Perfluoromethyldecalin, it is unlikely to be involved in metabolic pathways or to interact with enzymes or cofactors

Transport and Distribution

Given its high gas solubility, it may be able to diffuse across cell membranes

Subcellular Localization

Given its chemical inertness and high gas solubility, it may be able to diffuse across cell membranes and potentially localize to various subcellular compartments

生物活性

Perfluoro(methyldecalin) (PFMD) is a perfluorinated compound recognized for its unique chemical properties and potential applications in biological systems. This article explores its biological activity, focusing on its role in enhancing cell culture conditions, potential use as a blood substitute, and interactions with biological tissues.

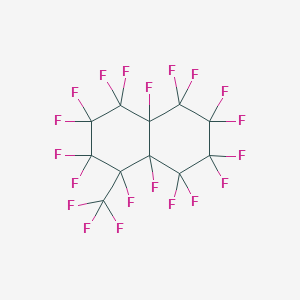

Perfluoro(methyldecalin) is characterized by:

- Chemical Formula : C₁₀F₁₈

- CAS Number : 306-92-3

- Structure : It exists primarily as a mixture of two isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.

This compound is noted for its inertness , stability , and high solubility for gases , which makes it particularly interesting for biological applications, especially in scenarios requiring enhanced oxygen delivery.

1. Cell Culture Enhancement

Research indicates that PFMD can significantly improve cell culture conditions by enhancing oxygen availability. This is particularly beneficial for:

- Anaerobic Cell Lines : PFMD allows these cells to thrive by providing necessary oxygen levels.

- Hypoxia Studies : It facilitates more accurate simulations of hypoxic conditions, aiding in the study of related biological processes.

Key Findings :

- Cells cultured with PFMD exhibited improved growth and metabolic activity due to better oxygen supply.

- Gene expression studies revealed that oxygen availability influenced the expression profiles of various genes, highlighting the compound's role in cellular physiology.

2. Potential as a Blood Substitute

Due to its ability to dissolve oxygen and carbon dioxide effectively, PFMD has been investigated as a potential blood substitute. Its biocompatibility suggests it could be used in medical scenarios where traditional blood transfusions are impractical.

Research Highlights :

- Studies have shown that PFMD can transport gases efficiently, making it an attractive candidate for medical applications.

- The compound's interactions with biological tissues have been assessed to evaluate its safety and efficacy as a blood substitute.

Toxicity and Safety

While PFMD exhibits minimal biological activity due to its inert nature, safety assessments are crucial. The compound has been classified under various toxicity categories based on exposure routes:

| Toxicity Category | Classification |

|---|---|

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Tract Irritation) |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Long-term exposure is not expected to produce chronic adverse effects; however, all exposure routes should be minimized as a precautionary measure .

Case Study 1: Oxygen Transport Efficacy

A study conducted on the efficacy of PFMD as an oxygen carrier demonstrated that it could significantly enhance oxygen delivery in vitro compared to traditional cell culture media. This finding supports its potential use in clinical settings where oxygen delivery is critical.

Case Study 2: Gene Expression Modulation

In another study, researchers evaluated the effects of PFMD on gene expression under varying oxygen levels. The results indicated that cells exposed to PFMD showed distinct changes in gene expression associated with metabolic pathways, emphasizing its utility in metabolic research.

科学研究应用

Cell Culture and Tissue Engineering

Enhanced Oxygen Availability

Perfluoro(methyldecalin) is utilized to improve oxygenation in cell culture conditions. By supplementing standard cell culture media with this compound, researchers can create environments that better simulate physiological conditions, particularly for anaerobic cell lines or hypoxia studies.

Applications in Research

- Cell Viability Assays : Used to assess cell growth and metabolic activity under varying oxygen levels.

- Gene Expression Studies : Investigates how changes in oxygen availability affect gene expression profiles.

- Hypoxia Simulation : Facilitates more accurate studies of hypoxic conditions, which are critical in cancer research and tissue engineering.

Medical Applications

Blood Substitute Potential

One of the most promising applications of perfluoro(methyldecalin) is its potential as a blood substitute. Its high solubility for oxygen makes it an interesting candidate for scenarios where traditional blood transfusions are not feasible. This application is particularly relevant in emergency medicine or surgeries where rapid blood loss occurs .

Biocompatibility and Imaging

The compound's inert nature allows it to be used in medical imaging techniques. Its properties enable it to serve as a contrast agent, enhancing the visibility of biological tissues during imaging procedures .

Environmental and Analytical Chemistry

Gas Chromatography and Extraction Techniques

Perfluoro(methyldecalin) is also employed in gas chromatography due to its low viscosity and high density, which facilitate the separation of compounds. Additionally, its solvent properties make it suitable for liquid-liquid extraction processes, aiding in the analysis of various chemical substances .

Case Study 1: Oxygen Transport in Medical Applications

A study demonstrated that perfluoro(methyldecalin) could effectively transport oxygen in animal models, suggesting its viability as a temporary blood substitute during surgeries where blood loss is significant. The results indicated improved oxygen delivery to tissues compared to traditional methods.

Case Study 2: Cell Culture Optimization

Research involving the supplementation of cell culture media with perfluoro(methyldecalin) showed increased cell viability and proliferation rates under hypoxic conditions. This finding highlights its role in enhancing experimental outcomes in cellular studies focused on cancer and regenerative medicine .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRNQOBXRHWPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897561 | |

| Record name | 1-(Trifluoromethyl)perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-92-3, 51294-16-7 | |

| Record name | Perfluoro(1-methyldecalin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(1-methyldecalin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051294167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Trifluoromethyl)perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROMETHYLDECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ68OB6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using perfluoro(methyldecalin) as a solvent in catalytic aerobic oxidation reactions?

A1: Perfluoro(methyldecalin) exhibits unique properties that make it advantageous in specific catalytic applications. [] Its high gas solubility, particularly for oxygen, allows for increased oxygen concentration in the reaction mixture, potentially enhancing reaction rates. [] Additionally, its thermal stability enables reactions to be conducted at elevated temperatures (e.g., 140 °C), which can be beneficial for challenging oxidations. [] These properties make perfluoro(methyldecalin) a suitable solvent for aerobic alcohol oxidations catalyzed by ruthenium porphyrin complexes. []

Q2: How does perfluoro(methyldecalin) contribute to the concept of biphasic catalysis?

A2: Perfluoro(methyldecalin) plays a crucial role in fluorous biphasic catalysis due to its immiscibility with many organic solvents. [] In the context of the research, a Grubbs-type catalyst modified with fluorophilic ligands preferentially partitions into the perfluoro(methyldecalin) phase. [] This partitioning facilitates catalyst separation and recycling, as the catalyst can be easily separated from the organic product phase after reaction completion. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。